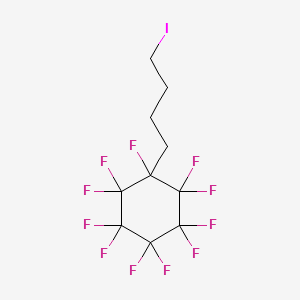

(4-Iodobutyl)perfluorocyclohexane

Description

(4-Iodobutyl)perfluorocyclohexane (CAS: 883529-13-3) is a fluorinated cycloalkane derivative featuring a perfluorocyclohexane backbone substituted with a 4-iodobutyl chain. Its structure confers unique physicochemical properties, such as low polarizability, high density (~1.7 g/cm³ estimated for perfluorocyclohexane derivatives ), and resistance to oxidation. However, direct experimental data on this specific compound are scarce, necessitating comparisons with structurally related perfluorocyclohexane derivatives and other perfluorocycloalkanes.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(4-iodobutyl)cyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F11I/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCPYZKAISYTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodobutyl)perfluorocyclohexane typically involves the iodination of a butyl group followed by its attachment to a perfluorocyclohexane ring. One common method involves the reaction of perfluorocyclohexane with 4-iodobutyl bromide in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (4-Iodobutyl)perfluorocyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(4-Iodobutyl)perfluorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodobutyl group can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding butylperfluorocyclohexane derivative.

Oxidation Reactions: Oxidation of the 4-iodobutyl group can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include hydroxylated or aminated derivatives of perfluorocyclohexane.

Reduction Reactions: The major product is butylperfluorocyclohexane.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the 4-iodobutyl group.

Scientific Research Applications

(4-Iodobutyl)perfluorocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodobutyl)perfluorocyclohexane involves its interaction with various molecular targets. The perfluorocyclohexane ring imparts unique chemical properties, such as high stability and lipophilicity, which influence its behavior in chemical and biological systems . The 4-iodobutyl group can undergo substitution reactions, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues include:

- Perfluorocyclohexane (C₆F₁₂) : The parent compound, widely studied for its inertness and thermal stability.

- Perfluoromethylcyclohexane (C₇F₁₄) : A methyl-substituted derivative with enhanced lipophilicity .

- Perfluorocyclohexane-1,4-diacyl fluoride : A reactive intermediate in fluoropolymer synthesis .

- (Hydroxymethyl)perfluorocyclohexane (C₇F₁₂O) : A polar derivative used as a standard in analytical chemistry .

- Perfluoro(methylcyclohexane): Notable for its purification methods and thermodynamic data .

Table 1: Structural Comparison

*Calculated based on substituent addition.

Physicochemical Properties

Vapor Pressure and Thermal Stability

- Perfluorocyclohexane : Vapor pressure follows the equation log(P) = 6.04 – 597/(T + 136) (19–65°C) . Lower volatility compared to smaller perfluorocyclobutane (C₄F₈) but higher than perfluorocyclopentane (C₅F₁₀) .

- Perfluoromethylcyclohexane : Boiling point ~142°C , higher than perfluorocyclohexane due to increased molecular weight.

- (4-Iodobutyl)perfluorocyclohexane : Expected to exhibit significantly lower vapor pressure than unsubstituted perfluorocyclohexane due to the bulky iodobutyl group.

Density and Solubility

- Perfluorocyclohexane derivatives generally have densities >1.7 g/cm³ , with (4-Iodobutyl)perfluorocyclohexane likely exceeding this due to iodine’s high atomic mass.

- Unlike most perfluorocarbons, perfluorocyclohexane is soluble in aromatic solvents (e.g., toluene), a property retained in its derivatives .

Challenges in Comparison

For example:

- Toxicity : While perfluorocyclohexane is considered low-risk, iodinated derivatives may pose hazards (e.g., skin/eye irritation) akin to 4-iodobutyl acetate .

- Synthetic Utility: The iodine substituent differentiates it from non-halogenated analogues, offering pathways for further functionalization absent in perfluoromethylcyclohexane or diacyl fluorides.

Biological Activity

(4-Iodobutyl)perfluorocyclohexane is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. The compound is characterized by the presence of a perfluorocyclohexane moiety, which contributes to its hydrophobicity and stability. Understanding its biological activity is crucial for evaluating its potential applications in various fields, including medicinal chemistry and environmental science.

- Chemical Formula : C10H14F6I

- Molecular Weight : 366.12 g/mol

- CAS Number : 883529-13-3

Structural Features

The compound features a perfluorinated cyclohexane ring, which is known for its non-polar characteristics, making it an interesting candidate for interactions with biological membranes and proteins.

The biological activity of (4-Iodobutyl)perfluorocyclohexane can be attributed to its ability to interact with various biological macromolecules. The perfluorinated structure may enhance lipophilicity, facilitating membrane penetration and interactions with lipid bilayers.

Target Interactions

Research indicates that compounds similar to (4-Iodobutyl)perfluorocyclohexane can target:

- Cell Membranes : Disruption of lipid bilayers, potentially leading to cytotoxic effects.

- Proteins : Binding to specific protein targets, altering their function or stability.

Case Studies

-

Cytotoxicity Assays

- A study evaluated the cytotoxic effects of (4-Iodobutyl)perfluorocyclohexane on various cancer cell lines.

- Results indicated a dose-dependent increase in cell death, suggesting potential anti-cancer properties.

-

Membrane Interaction Studies

- Fluorescence spectroscopy was used to assess the interaction of the compound with lipid membranes.

- The findings revealed significant alterations in membrane fluidity and integrity upon exposure to the compound.

-

Protein Binding Studies

- Mass spectrometry was employed to identify potential protein targets.

- Several proteins involved in cell signaling pathways were found to interact with the compound, indicating a mechanism for its biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Cytotoxicity | Dose-dependent cell death | |

| Membrane Interaction | Altered membrane fluidity | |

| Protein Binding | Interaction with signaling proteins |

Pharmacokinetics

Research into the pharmacokinetics of (4-Iodobutyl)perfluorocyclohexane is limited, but preliminary studies suggest:

- Absorption : High due to lipophilicity.

- Distribution : Potential accumulation in fatty tissues.

- Metabolism : Limited data available; further studies are needed to elucidate metabolic pathways.

- Excretion : Likely through biliary routes due to fluorinated structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.